molecular formula C15H17N5 B1208897 MFCD02634984

MFCD02634984

Cat. No.: B1208897
M. Wt: 267.33 g/mol
InChI Key: XZUAMWUIKKNSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02634984 is a chemical compound identified by its MDL registry number. Such compounds typically belong to classes like heterocyclic amines, boronic acids, or substituted aromatic systems, as observed in the evidence . These compounds often serve as intermediates in pharmaceutical synthesis or catalysts in organic reactions, with properties influenced by substituents such as halogens, alkyl groups, or electron-donating/withdrawing moieties .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-tert-butyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-15(2,3)19-13-12-9-18-20(14(12)17-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19)

InChI Key

XZUAMWUIKKNSDI-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02634984 typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Introduction of the tert-butyl and phenyl groups:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

MFCD02634984 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of Selected Compounds

MDL Number Molecular Formula Molecular Weight Key Substituents Solubility (mg/mL) GI Absorption BBB Permeability Synthesis Method Highlights Reference
MFCD22741544 C₁₇H₁₅FN₈ 350.35 Fluorine, pyrazolo-pyridine 0.24 (ESOL) High No Multi-step coupling with chlorides
MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogens N/A High Yes Suzuki-Miyaura cross-coupling
MFCD02258901 C₉H₉NO₂ 163.17 Hydroxy, ketone 15.4 (Ali) Moderate No Alkylation under basic conditions
MFCD10697534 C₇H₁₀N₂O 138.17 Methoxy, pyridine Highly water-soluble High No HATU-mediated amidation
MFCD06739225 C₇H₇BN₂O₂ 161.95 Boronic acid, imidazole N/A High No Palladium-catalyzed borylation

Key Observations :

  • Halogen Influence : Fluorine and chlorine substituents (e.g., MFCD22741544) enhance metabolic stability but reduce solubility compared to hydroxyl or methoxy groups .
  • Boronic Acids : Compounds like MFCD13195646 and MFCD06739225 exhibit high GI absorption due to their planar structures but show variable BBB penetration depending on substituent polarity .
  • Synthetic Accessibility : Palladium-catalyzed methods (e.g., Suzuki coupling) are prevalent for boronic acids, while amidation and alkylation dominate heterocyclic systems .

Table 2: Pharmacokinetic and Hazard Indicators

MDL Number CYP Inhibition Log P (XLOGP3) Bioavailability Score Hazard Statements
MFCD22741544 Not reported 2.15 0.55 H302, H315, H319, H335
MFCD13195646 CYP1A2 inhibitor 2.71 0.55 H315, H319, H335
MFCD02258901 CYP2D6 inhibitor 1.64 0.55 H302, H315
MFCD10697534 None 0.78 0.55 H315, H319, H335
MFCD06739225 Not reported 0.61 0.55 H302, H315, H319, H332, H335

Insights :

  • CYP Interactions : Halogenated compounds (e.g., MFCD13195646) are more likely to inhibit CYP enzymes, posing drug-drug interaction risks .
  • Lipophilicity : Higher Log P values (e.g., MFCD13195646 at 2.71) correlate with increased membrane permeability but may compromise aqueous solubility .
  • Safety : Most compounds carry warnings for skin/eye irritation (H315/H319) and respiratory toxicity (H335), necessitating careful handling .

Trends :

  • Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) achieve moderate-to-high yields in cross-coupling reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) dominate due to their ability to stabilize intermediates and enhance reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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